REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=[O:8])=CC=1.[O:12]=[C:13]1[C:18]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:17][NH:16][C:15]([CH:27](O)OC)=[CH:14]1.[CH2:31]([O:33][C:34](=[O:55])[CH:35]=[P:36]([C:49]1[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=1)([C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)[CH3:32]>>[O:12]=[C:13]1[C:18]([O:19][CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[CH:17][NH:16][C:15](/[CH:27]=[CH:35]/[C:34]([O:33][CH2:31][CH3:32])=[O:55])=[CH:14]1.[C:49]1([P:36](=[O:8])([C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][CH:48]=2)[C:37]2[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=2)[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=1
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
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1,4-dihydro-4-oxo-2-[(hydroxy)(methoxy)methyl]-5-(phenylmethoxy)pyridine
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Quantity
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6.26 g
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Type
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reactant
|
Smiles
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O=C1C=C(NC=C1OCC1=CC=CC=C1)C(OC)O
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Name
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|
Quantity
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8.35 g
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Type
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reactant
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Smiles
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C(C)OC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A clear dark solution was formed
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Type
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CUSTOM
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Details
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Evaporation of the solvent in vacuo
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Name
|
|
Type
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product
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Smiles
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O=C1C=C(NC=C1OCC1=CC=CC=C1)/C=C/C(=O)OCC
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Name
|
|
Type
|
product
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |